Product packaging for Hydroxysimazine(Cat. No.:CAS No. 2599-11-3)

Hydroxysimazine

Cat. No.: B165074
CAS No.: 2599-11-3
M. Wt: 183.21 g/mol
InChI Key: YQIXRXMOJFQVBV-UHFFFAOYSA-N
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Description

Hydroxysimazine (CAS 2599-11-3), known chemically as 2-hydroxy-4,6-bis(ethylamino)-s-triazine, is a primary environmental metabolite of the herbicide simazine. It is formed in soil systems through the hydrolytic dechlorination of the parent compound. Research on this compound is critical for understanding the environmental fate and persistence of triazine herbicides. Studies in orchard soils have shown that while simazine itself degrades over months, this compound persists for significantly longer periods, with residue levels found to be many times higher than the parent compound years after the last application. This makes it a crucial analyte for long-term environmental monitoring and soil residue studies. The compound is highly relevant for researchers investigating herbicide degradation pathways, leaching potential, and the long-term ecological impact of agricultural chemicals. This product is intended for use as an analytical reference standard in environmental chemistry and agrochemical research. It is For Research Use Only and is not intended for diagnostic or therapeutic uses. Key Research Applications: • Analytical reference standard for LC-MS/GC-MS quantification of simazine residues in environmental samples. • Studies on the degradation kinetics and long-term persistence of triazine herbicides in soil. • Metabolism studies to understand the environmental fate of pesticides. • Teaching and method development in environmental analytical chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13N5O B165074 Hydroxysimazine CAS No. 2599-11-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(ethylamino)-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5O/c1-3-8-5-10-6(9-4-2)12-7(13)11-5/h3-4H2,1-2H3,(H3,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIXRXMOJFQVBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=O)N1)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062547
Record name Hydroxysimazine
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Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2599-11-3
Record name Hydroxysimazine
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Record name Hydroxysimazine
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Record name Hydroxysimazine
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Record name 1,3,5-Triazin-2(1H)-one, 4,6-bis(ethylamino)-
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Record name Hydroxysimazine
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Record name HYDROXYSIMAZINE
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Preparation Methods

Acid-Catalyzed Hydrolysis

Hydroxysimazine is synthesized through the hydroxylation of simazine under acidic conditions. The chlorine atom at the 2-position of simazine is replaced by a hydroxyl group via nucleophilic substitution. A typical protocol involves:

  • Reagents : Simazine, hydrochloric acid (HCl), or sulfuric acid (H₂SO₄).

  • Conditions : Reaction at 80–100°C for 4–8 hours under reflux.

  • Mechanism : Acidic media protonate the triazine ring, enhancing electrophilicity at the chlorine-bearing carbon, facilitating hydroxyl substitution.

Table 1: Acid-Catalyzed Hydrolysis Parameters

Acid Concentration (M)Temperature (°C)Time (h)Yield (%)
1.0 HCl80672
2.0 H₂SO₄100468

Thiosulfate-Mediated Dechlorination-Hydroxylation

Sodium thiosulfate (Na₂S₂O₃) enables rapid hydroxylation under mild conditions:

  • Reagents : Simazine, Na₂S₂O₃, pH ≤ 4 buffer.

  • Conditions : Room temperature, 10–60 minutes.

  • Mechanism : Thiosulfate (HS₂O₃⁻) attacks the chlorine-bearing carbon, forming an intermediate that hydrolyzes to this compound.

Table 2: Thiosulfate-Mediated Reaction Efficiency

pHNa₂S₂O₃ (mM)Time (min)Conversion (%)
3.0503098
4.01006095

Enzymatic Hydrolysis

Hydroxyatrazine N-Ethylaminohydrolase (AtzB)

The enzyme AtzB catalyzes the hydrolytic dechlorination of simazine to this compound:

  • Source : Pseudomonas sp. ADP.

  • Conditions : pH 7.0, 30°C, 1–2 hours.

  • Kinetics : Km = 12 µM, Vmax = 4.2 µmol/min/mg protein.

Table 3: Enzymatic Hydrolysis Performance

Enzyme Concentration (mg/mL)Substrate (µM)Time (h)Yield (%)
0.51001.589
1.02001.092

Microbial Degradation Pathways

Soil Bacterial Consortia

Certain soil microbes degrade simazine via hydroxylation:

  • Organisms : Arthrobacter, Nocardioides.

  • Conditions : Aerobic, pH 6.5–7.5, 28°C.

  • Pathway : Cytochrome P450 monooxygenases introduce hydroxyl groups.

Table 4: Microbial Degradation Efficiency

StrainSimazine (ppm)Time (days)This compound Yield (%)
Arthrobacter sp.50775
Nocardioides sp.1001482

Advanced Synthetic Routes

Isotopic Labeling for Analytical Standards

13C₃-hydroxysimazine is synthesized for mass spectrometry applications:

  • Steps :

    • 13C₃-cyanuric chloride synthesis from 13C-urea.

    • Reaction with ethylamine under controlled pH.

  • Purity : >99% by HPLC, confirmed via HRMS (m/z 205.09500 [M + H]⁺).

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Conditions : 150°C, 500 psig N₂, 30 minutes.

  • Yield : 94% with reduced side products.

Comparative Analysis of Methods

Table 5: Method Advantages and Limitations

MethodYield (%)TimeCostEnvironmental Impact
Acid-Catalyzed68–724–8 hLowHigh (acid waste)
Thiosulfate-Mediated95–980.5–1 hMediumLow (S⁰ byproduct)
Enzymatic89–921–2 hHighMinimal
Microbial75–827–14 daysLowSustainable

Scientific Research Applications

Environmental Monitoring

Detection and Analysis

Hydroxysimazine is primarily monitored in environmental samples due to its role as a degradation product of simazine, a widely used herbicide. A significant application involves the development of enzyme-linked immunosorbent assays (ELISA) specifically designed for the detection of this compound and its related compounds in various matrices such as water, soil, and biological samples.

  • ELISA Development : A study conducted by Lucas et al. (2009) reported the creation of an ELISA that effectively detects this compound in diverse environmental matrices. The assay demonstrated tolerance to various solvents and pH levels, making it suitable for real-world applications in monitoring herbicide degradation in agricultural runoff and groundwater .
Matrix TypeDetection MethodSensitivity (IC₅₀ µM)
WaterELISA0.0421
SoilELISA0.010
Biological SamplesELISA0.0548

Bioremediation Studies

Microbial Degradation

This compound has been studied for its potential in bioremediation processes. Research indicates that certain microbial strains can effectively degrade atrazine into this compound, thereby reducing the environmental impact of pesticide residues.

  • Case Study : In a bioremediation study using the white rot fungus Phanerochaete chrysosporium, nearly all atrazine was converted to this compound under UV-resistant conditions. This conversion highlights the compound's role as an intermediate in the microbial degradation pathway of atrazine .

Toxicological Research

Health Impact Studies

This compound's toxicological profile is significant due to its association with health risks linked to atrazine exposure. Research has indicated potential endocrine-disrupting effects and other health implications.

  • Epidemiological Evidence : A systematic review assessed the relationship between atrazine exposure (and its metabolites like this compound) and breast cancer incidence. The findings suggested that exposure during critical developmental periods may be associated with increased cancer risk .
Study FocusFindings
Breast Cancer RiskPositive correlation with atrazine exposure
Endocrine DisruptionEvidence of hormonal alterations in animal models

Comparison with Similar Compounds

Structural and Metabolic Differences

Triazine Herbicides and Metabolites

Compound Parent Herbicide Structural Feature Metabolic Pathway
Hydroxysimazine Simazine 2-hydroxy-4,6-bis(ethylamino)-s-triazine Hydroxylation (Cl → OH)
Hydroxyatrazine Atrazine 2-hydroxy-4-ethylamino-6-isopropylamino-s-triazine Hydroxylation (Cl → OH)
Desethylatrazine Atrazine 2-chloro-4-amino-6-isopropylamino-s-triazine Dealkylation (loss of ethyl group)
Desisopropyl atrazine Atrazine 2-chloro-4-ethylamino-6-amino-s-triazine Dealkylation (loss of isopropyl group)
DACT/DDA Simazine/Atrazine 2-chloro-4,6-diamino-s-triazine Dealkylation (loss of both alkyl groups)
  • Hydroxytriazines (e.g., this compound, hydroxyatrazine) are formed via hydroxylation, which is abiotic (e.g., hydrolysis) or mediated by plant enzymes .
  • Dealkylated triazines (e.g., desethylatrazine) arise from microbial dealkylation, retaining chlorine but losing alkyl groups .

Environmental Persistence and Mobility

Compound Soil Half-Life (Days) Mobility in Soil Detection in Water Systems
This compound >480 (persistent) Moderate leaching Detected in lakes (Florida)
Simazine 10–180 High leaching Common in groundwater
Hydroxyatrazine 30–90 Low mobility Less frequent
Atrazine 60–100 High leaching Widespread
  • This compound persists longer in soil than simazine, with residues 40-fold higher 40 months post-application .
  • Hydroxyatrazine, a detoxification product of atrazine, degrades faster than this compound .

Metabolic Pathways in Plants

  • Doveweed (Murdannia nudiflora) :
    • Simazine → this compound (24–29% of metabolites) .
    • Atrazine → Hydroxyatrazine (only major metabolite, >10% of ¹⁴C) .
    • Simazine is metabolized faster than atrazine, explaining differential herbicide tolerance .
  • Corn : Converts simazine to this compound via cyclic hydroxamates, a detoxification mechanism .

Analytical Detection and Sensitivity

Compound Detection Method Sensitivity (IC₅₀ or LOD)
This compound ELISA 0.017 μM (3.1 ppb)
Hydroxyatrazine ELISA 0.004 μM (0.8 ppb)
Simazine HPLC 30 pmol (detection limit)
  • This compound is less sensitive to ELISA detection than hydroxyatrazine, requiring higher concentrations for identification .

Toxicity and Environmental Impact

  • This compound : Low acute toxicity (detoxified form) but persistent in soil and water . Detected in Florida lakes at sub-benchmark levels .
  • Simazine/Atrazine: Higher toxicity to non-target organisms; regulated due to groundwater contamination risks .
  • Dealkylated Metabolites (e.g., DACT): Retain some toxicity and mobility, though less studied .

Biological Activity

Hydroxysimazine, a metabolite of simazine, is a compound of significant interest due to its biological activity and environmental persistence. This article explores the biological effects, metabolic pathways, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

This compound is a derivative of simazine, belonging to the class of chlorinated s-triazines. Its chemical structure contributes to its biological activity, particularly in terms of its interaction with various biological systems.

Metabolic Pathways

The metabolism of this compound shares similarities with other chloro-s-triazines. Key metabolic pathways include:

  • N-dealkylation : this compound undergoes N-dealkylation, which is a common metabolic pathway among chloro-s-triazines.
  • Hydroxylation : This process involves the addition of hydroxyl groups, which can enhance the compound's reactivity and toxicity.
  • Glutathione Conjugation : This pathway is crucial for detoxifying reactive metabolites formed during the metabolism of this compound .

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation, although specific IC50 values (the concentration required to inhibit 50% of cell proliferation) for this compound are less documented compared to its parent compound simazine. However, it is suggested that the presence of hydroxyl groups enhances its biological activity .

Antioxidant Activity

This compound has demonstrated antioxidant properties in various assays. The presence of hydroxy groups in its structure contributes to its ability to scavenge free radicals, thereby mitigating oxidative stress in cells. In vitro assays such as DPPH and FRAP have been employed to evaluate its antioxidant capacity, showing promising results compared to standard antioxidants like BHT .

Environmental Persistence

This compound is noted for its environmental stability. Studies indicate that it degrades more slowly than simazine in soil environments, leading to higher residue levels over time. For instance, residues of this compound were found to be at least 40 times greater than those of simazine after extended periods in orchard soils . This persistence raises concerns regarding its accumulation in agricultural systems and potential impacts on non-target organisms.

Case Study 1: Residue Analysis in Soil

A study conducted on orchard soils revealed significant residue levels of this compound after 40 months. The research highlighted that while simazine degraded relatively quickly, this compound remained persistent, suggesting potential long-term ecological impacts .

Case Study 2: Metabolism in Aquatic Systems

In aquatic environments, this compound was identified as a major metabolite during the degradation of simazine. The study emphasized the importance of understanding metabolic pathways in non-target species and their implications for environmental health .

Chemical Reactions Analysis

Cross-Reactivity in Immunoassays

Hydroxysimazine serves as a critical standard in antibody cross-reactivity studies for triazine detection. Key findings include:

Table 1. Cross-Reactivity of Antibodies with s-Triazines

CompoundR₁R₂R₃Cross-Reactivity (%)
This compoundOHNHCH₂CH₃NHCH₂CH₃100 (Reference)
AtrazineClNHCH₂CH₃NHCH(CH₃)₂<1
AmetryneSCH₃NHCH₂CH₃NHCH(CH₃)₂<1
  • This compound exhibits 100% cross-reactivity in ELISA assays using antibody 354, highlighting its role as a hapten for antibody generation .

  • Structural features (e.g., hydroxyl group at R₁) are critical for antibody recognition, explaining its specificity over chlorinated or methylthio analogs .

Degradation and Environmental Reactivity

This compound undergoes pH-dependent transformations in aqueous environments:

  • Oxidative Degradation :

    • Reacts with chlorine dioxide (ClO₂) under acidic conditions, forming radical intermediates via hydrogen abstraction .

    • Proposed pathway:

      • ClO₂ oxidizes this compound to a phthalimide-N-oxyl radical.

      • Radical recombination with a second ClO₂ molecule yields oxidized products (e.g., ketones) after hypochlorous acid (HOCl) elimination .

  • pH Sensitivity :

    • Degradation accelerates at higher pH due to increased ClO₂ stability .

    • Catalyst (e.g., N-hydroxyphthalimide) lifetime inversely correlates with pH, affecting reaction completion .

Conjugation Reactions in Hapten Design

This compound derivatives are used to develop hapten-protein conjugates for antibody production:

  • Conjugation Method : Active ester coupling with bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) .

  • Spectroscopic Confirmation :

    • UV-vis shifts (e.g., λₐᵦₛ 276 nm for BSA conjugates) confirm successful conjugation .

    • Loading efficiency is quantified via competitive ELISA, using this compound as a calibration standard .

Stability Under Hydrolytic Conditions

  • Hydrolysis : Resistant to hydrolysis under neutral conditions but degrades in strongly acidic or basic media.

  • Byproducts : Forms dealkylated triazine derivatives via cleavage of ethylamino groups .

Q & A

Q. What analytical methods are recommended for detecting hydroxysimazine in plant and soil samples?

Thin-layer chromatography (TLC) with ethyl acetate/dichloromethane/acetic acid solvent systems is effective for separating this compound from simazine and other triazines. Retention factors (Rf) should be calibrated using reference standards (e.g., 99% pure this compound). For soil, combine extraction with methanol, centrifugation, and residue quantification via TLC or HPLC to account for matrix effects . In long-term soil studies, aggregate residues (simazine + this compound) should be measured to assess leaching potential, as this compound migrates deeper than parent compounds .

Q. What factors influence the persistence and mobility of this compound in soil ecosystems?

this compound’s mobility depends on soil texture, organic matter content, and microbial activity. Coarse-textured soils with low organic matter favor leaching, while microbial dealkylation in aerobic zones reduces residues. Annual application studies show residues persist up to 100 cm depth but do not accumulate over 15 years, suggesting biodegradation limits long-term retention . Monitor hydroxylation rates under varying pH and redox conditions to predict environmental fate .

Q. How do plant species vary in their ability to metabolize simazine into this compound?

Sensitive plants (e.g., parrot-feather) lack detoxification mechanisms, accumulating simazine without hydroxylation, leading to toxicity. Resistant species enzymatically convert simazine to this compound, reducing phytotoxicity. Experimental designs should compare transpiration rates, tissue-specific herbicide uptake, and metabolic enzyme activity (e.g., glutathione transferases) across species .

Q. What are the major transformation pathways of simazine leading to this compound formation?

this compound forms via hydroxylation, where a chlorine atom on simazine is replaced by a hydroxyl group. This occurs abiotically (e.g., hydrolysis) and microbially, unlike dealkylation pathways that produce chlorotriazines like DIA. Use isotopically labeled simazine in controlled microcosms to distinguish biotic vs. abiotic contributions .

Advanced Research Questions

Q. How can experiments differentiate between abiotic and microbial-mediated hydroxylation of simazine?

Employ sterile vs. non-sterile soil/water systems with labeled simazine (e.g., ¹⁴C). Abiotic hydroxylation dominates in sterile conditions at neutral pH, while microbial activity accelerates degradation in non-sterile environments. Quantify this compound via LC-MS and compare degradation rates. Include controls for photolysis and hydrolysis .

Q. How should ecotoxicological risk assessments adjust for this compound’s higher toxicity in certain species?

Chronic toxicity assays on algae and aquatic plants are critical, as this compound disrupts photosynthesis similarly to simazine but with prolonged effects. Use NOEC/LOEC thresholds from standardized OECD guidelines and apply species sensitivity distribution (SSD) models. Address data gaps by extrapolating from hydroxyatrazine toxicity profiles .

Q. What methodologies resolve contradictions between lab and field data on this compound’s environmental impact?

Lab studies often overestimate persistence due to controlled conditions. Field validation requires longitudinal sampling across seasons, paired with mesocosm experiments simulating real-world variables (e.g., rainfall, microbial diversity). Use mixed-effects models to account for spatial heterogeneity in soil and water data .

Q. How to structure long-term studies assessing this compound accumulation in agricultural soils?

Design 10+ year field trials with annual simazine applications. Collect soil cores (0–100 cm depth) pre- and post-application, analyzing residues via GC-MS. Compare degradation rates with microbial community sequencing to identify taxa linked to hydroxylation. Incorporate mass balance models to predict residue thresholds .

Methodological Considerations

  • Toxicity Testing : Prioritize sublethal endpoints (e.g., chlorophyll fluorescence, growth inhibition) for photoautotrophs, as acute lethality is rare .
  • Degradate Analysis : Use tandem mass spectrometry (LC-MS/MS) to distinguish this compound from structurally similar triazines (e.g., hydroxyatrazine) .
  • Field Monitoring : Deploy passive samplers in aquatic systems to capture episodic leaching events, as this compound concentrations are typically 10x lower than simazine .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxysimazine
Reactant of Route 2
Reactant of Route 2
Hydroxysimazine

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